2-methylpentane-1,3-diol

Organic Synthesis Material Science Coatings

2-Methylpentane-1,3-diol, also known as 2-methyl-1,3-pentanediol, is a branched C6-diol (molecular formula C6H14O2; molecular weight 118.17 g/mol) with hydroxyl groups at the 1- and 3-positions of the pentane chain. It is characterized as a colorless to pale yellow liquid with a sweet odor and is miscible with water and ethanol.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 149-31-5
Cat. No. B089453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylpentane-1,3-diol
CAS149-31-5
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCCC(C(C)CO)O
InChIInChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3
InChIKeySPXWGAHNKXLXAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpentane-1,3-diol (CAS 149-31-5): Scientific and Industrial Procurement Overview


2-Methylpentane-1,3-diol, also known as 2-methyl-1,3-pentanediol, is a branched C6-diol (molecular formula C6H14O2; molecular weight 118.17 g/mol) with hydroxyl groups at the 1- and 3-positions of the pentane chain [1]. It is characterized as a colorless to pale yellow liquid with a sweet odor and is miscible with water and ethanol . The compound serves as a chiral building block, solvent, stabilizer, and intermediate in various research and industrial settings .

Why 2-Methylpentane-1,3-diol Cannot Be Replaced by Generic Diols: Key Differentiation Points


Generic substitution among diols is scientifically unsound due to significant differences in molecular architecture that govern critical performance parameters. The specific 1,3-relationship of the hydroxyl groups in 2-methylpentane-1,3-diol, combined with a methyl branch at the C2 position, confers a unique balance of hydrophobicity (predicted XLogP ~0.6) and hydrogen-bonding capacity [1]. These structural features directly influence boiling point, flash point, solubility profile, and reactivity, making simple interchange with linear 1,5-pentanediol, 1,2-pentanediol, or even the isomer 2-methyl-2,4-pentanediol inadequate for applications requiring precise control of volatility, coalescing efficiency, or chiral recognition .

Quantitative Evidence for 2-Methylpentane-1,3-diol Differentiation vs. Key Analogs


Volatility Profile: Higher Boiling Point and Flash Point than 2-Methyl-2,4-pentanediol (Hexylene Glycol)

2-Methylpentane-1,3-diol exhibits a significantly higher boiling point (215.8°C) and flash point (108.5°C) compared to its isomer, 2-methyl-2,4-pentanediol (hexylene glycol), which has a boiling point of 197°C and a flash point of 93°C . This difference of approximately 19°C in boiling point is substantial and directly impacts its suitability as a coalescing agent in high-temperature curing processes or as a solvent where lower volatility is required to prevent rapid evaporation and ensure film integrity .

Organic Synthesis Material Science Coatings

Density and Molecular Packing: Lower Density than 1,3-Butanediol, Affecting Formulation Viscosity

With a density of approximately 0.958 g/cm³, 2-methylpentane-1,3-diol is less dense than the shorter-chain 1,3-butanediol, which has a density of 1.01 g/cm³ at 25°C . This 5% lower density, coupled with a higher molecular weight, suggests a less compact molecular packing in the liquid state, which can influence the rheological behavior of formulations. This property is particularly relevant for reducing viscosity in cosmetic or dermatological preparations at low temperatures [1].

Formulation Science Personal Care Coatings

Hydrophobicity and Partitioning: Higher XLogP than 1,3-Propanediol, Influencing Solvent Selection

The branched C6 structure of 2-methylpentane-1,3-diol imparts a predicted XLogP value of 0.6, compared to an estimated XLogP of -1.0 for the smaller, unbranched 1,3-propanediol [1][2]. This difference of over 1.5 log units indicates that 2-methylpentane-1,3-diol is substantially more lipophilic. This characteristic can be advantageous in applications requiring enhanced membrane permeability or improved solubility of hydrophobic compounds, such as in certain pharmaceutical or agrochemical formulations .

Solvent Extraction Analytical Chemistry Drug Delivery

Boiling Point Elevation vs. Linear 1,2-Pentanediol: A Key Distinction for High-Temperature Applications

2-Methylpentane-1,3-diol has a boiling point of 215.8°C, which is approximately 10°C higher than that of 1,2-pentanediol (206°C) . The presence of the methyl branch and the 1,3-diol arrangement in 2-methylpentane-1,3-diol likely contributes to stronger intermolecular hydrogen bonding networks compared to the linear 1,2-diol, resulting in this elevated boiling point .

Synthetic Chemistry Polymer Processing Industrial Solvents

Flash Point Safety Margin: Reduced Flammability Risk Compared to 2-Methyl-2,4-pentanediol

The flash point of 2-methylpentane-1,3-diol is reported as 108.5°C, which is significantly higher than the 93°C flash point of its isomer, 2-methyl-2,4-pentanediol (hexylene glycol) . This 15.5°C difference places 2-methylpentane-1,3-diol in a higher flammability classification, potentially simplifying storage, handling, and transportation requirements, especially in large-scale industrial or pilot plant settings .

Industrial Safety Process Engineering Regulatory Compliance

Optimal Scientific and Industrial Use Cases for 2-Methylpentane-1,3-diol Based on Evidence


Coalescing Agent for High-Performance Waterborne Coatings

The elevated boiling point (215.8°C) and higher flash point (108.5°C) of 2-methylpentane-1,3-diol, relative to hexylene glycol (197°C BP, 93°C FP), make it a superior choice as a coalescing agent in water-based paints and industrial coatings . Its reduced volatility allows for slower evaporation, which promotes better film formation, enhances gloss and adhesion, and minimizes defects in coatings applied under varying humidity and temperature conditions . This property is particularly valuable in architectural and automotive refinish coatings where consistent film integrity is critical.

Viscosity Modifier and Solvent in Low-Temperature Cosmetic Formulations

Patents suggest the use of 2-methylpentane-1,3-diol and related diols to reduce the viscosity of cosmetic and dermatological preparations at low temperatures (<10°C) [1]. Combined with its lower density (0.958 g/cm³) compared to 1,3-butanediol (1.01 g/cm³) and its balanced hydrophobicity (XLogP 0.6), this diol can improve the spreadability and sensory feel of creams, lotions, and serums without sacrificing solvency for active ingredients [2].

Chiral Building Block in Asymmetric Synthesis

2-Methylpentane-1,3-diol possesses two chiral centers, making it a valuable chiral building block for the synthesis of complex molecules with specific stereochemistry . Its unique 1,3-diol arrangement and branched structure provide distinct reactivity profiles compared to linear or differently substituted diols, enabling chemists to construct enantiomerically pure pharmaceuticals, agrochemicals, and natural products .

High-Boiling Solvent for Elevated Temperature Organic Reactions

With a boiling point of 215.8°C, 2-methylpentane-1,3-diol is well-suited as a high-boiling solvent for reactions requiring sustained heating, such as condensation polymerizations, esterifications, or nucleophilic substitutions . Its 10°C higher boiling point compared to 1,2-pentanediol (206°C) provides a wider operational temperature window, reducing solvent loss and allowing for more complete conversion of reactants .

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